4-(1-Methylpiperidin-3-yl)-1H-indole fumarate
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Overview
Description
4-(1-Methylpiperidin-3-yl)-1H-indole fumarate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methylpiperidin-3-yl)-1H-indole fumarate typically involves the reaction of 1-methylpiperidine with indole under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The fumarate salt is then formed by reacting the synthesized compound with fumaric acid.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(1-Methylpiperidin-3-yl)-1H-indole fumarate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.
Scientific Research Applications
4-(1-Methylpiperidin-3-yl)-1H-indole fumarate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-Methylpiperidin-3-yl)-1H-indole fumarate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-Methylpiperidin-4-yl indole: A similar compound with slight structural differences.
4-(1-Methylpiperidin-3-yl)-1H-indole hydrochloride: Another derivative with a different counterion.
Uniqueness
4-(1-Methylpiperidin-3-yl)-1H-indole fumarate is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its fumarate salt form may offer advantages in terms of solubility and stability compared to other similar compounds.
Properties
CAS No. |
83363-32-0 |
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Molecular Formula |
C32H40N4O4 |
Molecular Weight |
544.7 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;4-(1-methylpiperidin-3-yl)-1H-indole |
InChI |
InChI=1S/2C14H18N2.C4H4O4/c2*1-16-9-3-4-11(10-16)12-5-2-6-14-13(12)7-8-15-14;5-3(6)1-2-4(7)8/h2*2,5-8,11,15H,3-4,9-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
InChI Key |
LVCIZVOLHLNGJR-WXXKFALUSA-N |
Isomeric SMILES |
CN1CCCC(C1)C2=C3C=CNC3=CC=C2.CN1CCCC(C1)C2=C3C=CNC3=CC=C2.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CCCC(C1)C2=C3C=CNC3=CC=C2.CN1CCCC(C1)C2=C3C=CNC3=CC=C2.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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